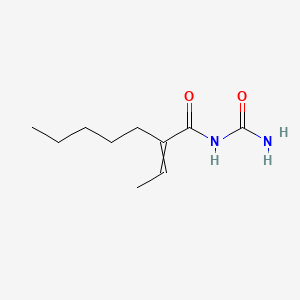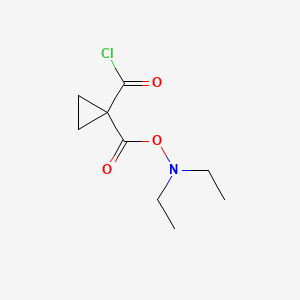
(1S,2S)-Cycloheptane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-Cycloheptane-1,2-diamine: is a chiral diamine compound with the molecular formula C7H16N2 It is characterized by a seven-membered cycloheptane ring with two amino groups attached to the first and second carbon atoms in the (1S,2S) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for preparing (1S,2S)-Cycloheptane-1,2-diamine involves the asymmetric hydrogenation of cycloheptene derivatives using chiral catalysts. This method ensures high enantioselectivity and yields the desired (1S,2S) configuration.
Reductive Amination: Another approach is the reductive amination of cycloheptanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S,2S)-Cycloheptane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form cycloheptane derivatives with single amino groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts like palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Monoamine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Chiral Ligands: (1S,2S)-Cycloheptane-1,2-diamine is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs and intermediates.
Biochemical Research: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry:
Material Science: this compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: It is investigated for its potential use in the development of agrochemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of (1S,2S)-Cycloheptane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
(1S,2S)-Cyclohexane-1,2-diamine: Similar structure but with a six-membered ring. It is also used in chiral synthesis and catalysis.
(1R,2R)-Cycloheptane-1,2-diamine: The enantiomer of (1S,2S)-Cycloheptane-1,2-diamine, with different stereochemistry and potentially different biological activity.
(1S,2S)-Cyclopentane-1,2-diamine: A smaller ring structure with similar applications in chiral synthesis and catalysis.
Uniqueness:
Ring Size: The seven-membered ring of this compound provides unique steric and electronic properties compared to its six- and five-membered counterparts.
Chirality: The specific (1S,2S) configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1S,2S)-cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m0/s1 |
Clé InChI |
DBBUVLSRTWYISN-BQBZGAKWSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](CC1)N)N |
SMILES canonique |
C1CCC(C(CC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)


![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)



![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)





